
Desmethyl cariprazine
描述
去甲卡瑞哌嗪是卡瑞哌嗪的主要活性代谢物,卡瑞哌嗪是一种非典型抗精神病药物。卡瑞哌嗪主要用于治疗精神分裂症和双相情感障碍。 去甲卡瑞哌嗪保留了其母体化合物的药理活性,并对其治疗作用有重大贡献 .
准备方法
合成路线和反应条件: 去甲卡瑞哌嗪是通过卡瑞哌嗪的代谢途径合成的。 卡瑞哌嗪主要通过细胞色素 P450 3A4 代谢,在较小程度上也通过细胞色素 P450 2D6 酶代谢,形成去甲卡瑞哌嗪和二去甲卡瑞哌嗪 .
工业生产方法: 去甲卡瑞哌嗪的工业生产涉及卡瑞哌嗪的合成,随后进行代谢转化。 该工艺包括使用稳定化的药物制剂,包括卡瑞哌嗪预混剂或固体分散体,以及各种赋形剂,以确保所需的生物利用度和稳定性 .
化学反应分析
反应类型: 去甲卡瑞哌嗪会发生几种类型的化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂。
主要生成产物: 这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
科学研究应用
去甲卡瑞哌嗪具有多种科学研究应用,包括:
化学: 用作分析研究中的参考化合物,以了解卡瑞哌嗪的代谢途径。
生物学: 研究其对神经递质系统,特别是多巴胺和血清素受体的作用。
医学: 研究其在治疗精神疾病(如精神分裂症和双相情感障碍)中的潜在治疗作用。
工业: 用于药物制剂的开发和稳定性研究
作用机制
去甲卡瑞哌嗪通过对多巴胺 D2 和 D3 受体以及血清素 5-HT1A 受体部分激动发挥作用。它还充当血清素 5-HT2A 受体的拮抗剂。 这种独特的作用机制有助于其在治疗精神分裂症的阳性和阴性症状以及与双相情感障碍相关的躁狂和抑郁发作方面的疗效 .
类似化合物:
卡瑞哌嗪: 母体化合物,具有相似的药理特性。
二去甲卡瑞哌嗪: 卡瑞哌嗪的另一种主要代谢物,具有相似的受体结合特性。
独特性: 去甲卡瑞哌嗪与卡瑞哌嗪和二去甲卡瑞哌嗪相比,对多巴胺 D3 受体具有更高的选择性。 这种选择性可能在治疗与精神疾病相关的认知和功能障碍方面具有优势 .
相似化合物的比较
Cariprazine: The parent compound, which shares similar pharmacological properties.
Didesmethyl Cariprazine: Another major metabolite of cariprazine with similar receptor binding profiles.
Uniqueness: this compound is unique in its higher selectivity for dopamine D3 receptors compared to cariprazine and dithis compound. This selectivity may offer advantages in treating cognitive and functional impairments associated with psychiatric disorders .
生物活性
Desmethyl cariprazine (DCAR) is a significant metabolite of cariprazine, a third-generation antipsychotic medication primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of DCAR is crucial as it contributes to the overall therapeutic efficacy of cariprazine. This article delves into the pharmacological properties, receptor interactions, and clinical implications of this compound, supported by data tables and case studies.
Receptor Affinity and Activity
This compound exhibits notable affinity for several receptors, similar to its parent compound, cariprazine. The following table summarizes the receptor binding profiles and functional activities of DCAR:
Receptor Type | Binding Affinity (Ki) | Activity |
---|---|---|
D2 Receptor | Low nanomolar range | Partial Agonist |
D3 Receptor | Subnanomolar range | Partial Agonist |
5-HT1A Receptor | Low nanomolar range | Partial Agonist |
5-HT2A Receptor | Low nanomolar range | Antagonist |
5-HT2B Receptor | Low nanomolar range | Antagonist |
DCAR shows a preference for D3 over D2 receptors, which is critical in modulating dopaminergic activity without causing excessive stimulation often associated with traditional antipsychotics .
In vitro studies have demonstrated that DCAR acts as a partial agonist at dopamine D2 and D3 receptors while functioning as an antagonist at serotonin 5-HT2A and 5-HT2B receptors. This unique receptor profile allows for balanced dopaminergic modulation, which is beneficial in treating both positive and negative symptoms of schizophrenia .
Pharmacokinetics
The pharmacokinetic properties of DCAR are essential for understanding its clinical efficacy. Key findings include:
- Half-Life : The terminal half-life of DCAR ranges from 29.7 to 37.5 hours, indicating prolonged action in the body .
- Steady State : Achieved within 1–2 weeks of administration, with significant accumulation noted after multiple doses .
- Metabolism : Primarily metabolized via CYP3A4 and CYP2D6 pathways, with DCAR being a primary metabolite formed through demethylation of cariprazine .
Case Study 1: Schizophrenia Management
A case report described a 30-year-old male patient diagnosed with schizophrenia who had previously undergone various antipsychotic treatments without satisfactory symptom relief. After switching from haloperidol to cariprazine (which includes DCAR), the patient exhibited significant improvement in both cognitive and negative symptoms within three weeks. This case highlights the potential of DCAR in enhancing treatment outcomes for patients with complex psychiatric histories .
Case Study 2: Bipolar Disorder with Substance Abuse
Another study involved a young male patient with bipolar disorder and cocaine addiction. Following the introduction of cariprazine, the patient achieved abstinence from cocaine and reported improved mood stability and functioning. The favorable response underscores the efficacy of DCAR in addressing mood symptoms while mitigating substance use disorders .
属性
IUPAC Name |
1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLLTKSISGWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-15-1 | |
Record name | Desmethyl cariprazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYL CARIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。